molecular formula C9H8ClNO B1290584 2-[4-(Chloromethyl)phenoxy]acetonitrile CAS No. 112772-83-5

2-[4-(Chloromethyl)phenoxy]acetonitrile

Cat. No.: B1290584
CAS No.: 112772-83-5
M. Wt: 181.62 g/mol
InChI Key: UAQCNNKQQNZLDP-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)phenoxy]acetonitrile is an organic compound with the molecular formula C9H8ClNO It is characterized by the presence of a chloromethyl group attached to a phenoxy ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Chloromethyl)phenoxy]acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-(Chloromethyl)phenol.

    Reaction with Acetonitrile: The 4-(Chloromethyl)phenol is reacted with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C).

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Chloromethyl)phenoxy]acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenoxy ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 in ether solvents or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

    Oxidation: Formation of quinones or other oxidized phenoxy derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-[4-(Chloromethyl)phenoxy]acetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.

    Biological Studies: It is employed in the study of biochemical pathways and mechanisms of action of various biological molecules.

Mechanism of Action

The mechanism of action of 2-[4-(Chloromethyl)phenoxy]acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. The phenoxy and acetonitrile groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)phenol: The starting material for the synthesis of 2-[4-(Chloromethyl)phenoxy]acetonitrile.

    2-[4-(Bromomethyl)phenoxy]acetonitrile: A similar compound where the chlorine atom is replaced by a bromine atom.

    2-[4-(Methoxymethyl)phenoxy]acetonitrile: A derivative where the chloromethyl group is replaced by a methoxymethyl group.

Uniqueness

This compound is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-[4-(chloromethyl)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQCNNKQQNZLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634694
Record name [4-(Chloromethyl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112772-83-5
Record name [4-(Chloromethyl)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Schema 5 illustrates yet another route for preparing the compounds of the present invention wherein R1 is a disubstituted amino. In schema 5, the appropriately substituted (4-hydroxyphenyl)methan-1-ol (SM4) was reacted with a bromomethylisocyanate and a reducing agent, for example potassium carbonate, in a solvent, for example, DMF, in the manner disclosed above to form the corresponding (4-(cyanomethoxy)phenyl)methan-1-ol (BBB). The methan-1-ol (BBB) was then reacted with sulfinyl chloride in a solvent, for example, chloroform, at 0° C. to form the corresponding 4-(cyanomethoxy)-1-(chloromethyl)benzene (CCC), which was in turn reacted with the appropriately substituted naphthol or phenol (SM14) and a reducing agent, for example, potassium carbonate, in a solvent, for example DMF, in the manner described above to yield the corresponding 1-(((4-substituted naphthyl- or 4-substituted phenyl)oxy)methyl)-4-(cyanomethoxy)benzene (DDD). The 4-(cyanomethoxy)benzene (DDD) was reacted with borane in a solvent, for example, THF, at 0° C. to form the appropriately substituted 1-(((4-substituted naphthyl- or 4-substituted phenyl)oxy)methyl)-4-(aminomethoxy)benzene (EEE). The 4-(aminomethoxy)benzene (EEE) was in turn reacted with the appropriate oxoalkyl chloride, for example, acetyl chloride, in a solvent, for example, pyridine or THF, at 0° C. to yield the corresponding 1-(((4-substituted naphthyl- or 4-substituted phenyl)oxy)methyl)-4-(oxoalkylaminomethoxy)benzene (FFF). The 4-(oxoalkylaminomethoxy)benzene (FFF) was then reacted with borane in a solvent in the manner described above to yield the targeted 1-(((4-substituted naphthyl- or 4-substituted phenyl)oxy)methyl)-4-(alkylaminomethoxy)benzene (VIII). At this point, additional moieties can be optionally added to the amino group by reacting the 4-(alkylaminomethoxy)benzene (VIII) with the appropriate substituted alkyl, alkoxy, or alkoxyalkyl halide and a base, for example, triethylamine, to yield the target 1-(((4-substituted naphthyl- or 4-substituted phenyl)oxy)methyl)-4-((disubstituted amino)methoxy)benzene (IX).
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Synthesis routes and methods II

Procedure details

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